Magnesium;octylbenzene;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

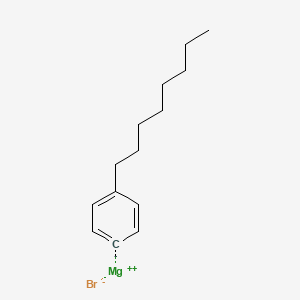

Magnesium;octylbenzene;bromide is an organometallic compound that combines magnesium, octylbenzene, and bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;octylbenzene;bromide can be synthesized through the reaction of octylbenzene with magnesium in the presence of a bromide source. One common method involves the use of Grignard reagents, where magnesium metal reacts with an alkyl or aryl halide (in this case, octylbenzene bromide) in an anhydrous ether solvent . The reaction typically requires a dry nitrogen atmosphere to prevent hydrolysis and oxidation of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent purity, to ensure high yields and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Magnesium;octylbenzene;bromide undergoes various types of chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Addition: The Grignard reagent formed from this compound can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Addition: Carbonyl compounds (aldehydes or ketones) in an anhydrous ether solvent.

Major Products Formed

Oxidation: Benzoic acids.

Substitution: Various substituted benzene derivatives.

Addition: Alcohols.

Scientific Research Applications

Magnesium;octylbenzene;bromide has several scientific research applications:

Organic Synthesis: Used as a Grignard reagent for forming carbon-carbon bonds in the synthesis of alcohols, acids, and other organic compounds.

Material Science: Potential use in the development of new materials with unique properties due to its organometallic nature.

Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of magnesium;octylbenzene;bromide involves the formation of a Grignard reagent, where the magnesium atom inserts itself between the carbon and bromide atoms. This creates a highly reactive organomagnesium compound that can readily react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds . The molecular targets include carbonyl groups in aldehydes and ketones, leading to the formation of alcohols .

Comparison with Similar Compounds

Similar Compounds

Magnesium bromide: An inorganic compound with similar reactivity but lacks the organic octylbenzene component.

Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of octylbenzene.

Ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.

Uniqueness

Magnesium;octylbenzene;bromide is unique due to the presence of the octylbenzene group, which imparts specific reactivity and properties not found in simpler Grignard reagents. This makes it particularly useful in the synthesis of complex organic molecules and materials .

Biological Activity

Magnesium;octylbenzene;bromide (CAS #: 139160-08-0) is an organomagnesium compound categorized as a Grignard reagent, primarily utilized in organic synthesis. Its biological activity is of interest due to its potential applications in medicinal chemistry and biochemistry. This article explores its properties, biological interactions, and implications based on existing research.

- Molecular Formula : C14H21BrMg

- Molecular Weight : 293.53 g/mol

- LogP : 1.4078 (indicating moderate lipophilicity)

The structure of this compound features an octyl group attached to a benzene ring, enhancing its lipophilicity, which may influence its reactivity and selectivity in biological systems .

As a Grignard reagent, this compound participates in nucleophilic attacks on electrophiles, forming carbon-carbon bonds essential for organic synthesis. This reactivity is crucial for developing complex organic molecules, which may include biologically active compounds.

Case Studies and Research Findings

-

Traumatic Brain Injury :

- In a controlled study involving Sprague-Dawley rats, magnesium chloride administration post-TBI resulted in reduced apoptosis and improved expression of survival-related proteins. This suggests that magnesium's protective mechanisms could extend to compounds like this compound when considering their structural similarities .

-

Reactivity with Biological Targets :

- The unique structure of this compound allows it to interact with various biological targets. Its lipophilicity may enhance its ability to cross cellular membranes, potentially increasing its bioavailability and efficacy in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Magnesium Bromide | MgBr | Used as a source of bromide ions; acts as a catalyst. |

| n-Octylmagnesium Chloride | CHMgCl | Similar structure but contains chlorine instead of bromine. |

| Phenylmagnesium Bromide | CHMgBr | Contains a phenyl group; widely used in organic synthesis. |

| Ethylmagnesium Bromide | CHMgBr | Smaller alkyl group compared to octyl; used similarly. |

This compound distinguishes itself through its specific combination of an octyl group attached to a benzene ring, which may enhance its utility in synthesizing more complex organic molecules compared to simpler alkyl or aryl Grignard reagents .

Properties

IUPAC Name |

magnesium;octylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21.BrH.Mg/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;;/h9-10,12-13H,2-6,8,11H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLIRKVXLNJKDL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.